molecular formula C11H16O2 B12085433 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2Z)-2-penten-1-yl- CAS No. 54383-66-3

2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2Z)-2-penten-1-yl-

Cat. No.: B12085433
CAS No.: 54383-66-3
M. Wt: 180.24 g/mol
InChI Key: SVRKACAGHUZSGU-PLNGDYQASA-N
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Description

2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2Z)-2-penten-1-yl- is an organic compound with the molecular formula C10H14O2 This compound is a derivative of cyclopentenone, characterized by the presence of a hydroxyl group, a methyl group, and a pentenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2Z)-2-penten-1-yl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2Z)-2-penten-1-yl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2Z)-2-penten-1-yl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2Z)-2-penten-1-yl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2Z)-2-penten-1-yl- lies in its specific structural features, including the pentenyl side chain and the combination of hydroxyl and carbonyl groups

Properties

CAS No.

54383-66-3

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-hydroxy-3-methyl-2-[(Z)-pent-2-enyl]cyclopent-2-en-1-one

InChI

InChI=1S/C11H16O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h4-5,10,12H,3,6-7H2,1-2H3/b5-4-

InChI Key

SVRKACAGHUZSGU-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\CC1=C(C(CC1=O)O)C

Canonical SMILES

CCC=CCC1=C(C(CC1=O)O)C

Origin of Product

United States

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